2-(methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
Description
2-(Methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a structurally complex heterocyclic compound featuring a bipyrazole core fused with a thiophene ring and substituted with phenyl and methylsulfonyl groups.
The synthesis of such derivatives typically involves cyclocondensation reactions of chalcones with hydrazides or semicarbazides, followed by functionalization at specific positions .
Properties
IUPAC Name |
4-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-1-phenyl-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-31(28,29)27-21(15-20(24-27)17-9-4-2-5-10-17)19-16-26(18-11-6-3-7-12-18)25-23(19)22-13-8-14-30-22/h2-14,16,21H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXODDUVBMZZMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Methylsulfonyl)-1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole, with CAS number 876942-67-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20N4O2S2
- Molecular Weight : 448.56 g/mol
- Structure : The compound features a bipyrazole scaffold with a methylsulfonyl group and thiophene moiety that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, with findings suggesting its potential as an anticancer agent and a selective protein inhibitor.
Anticancer Activity
Research has indicated that derivatives of bipyrazoles exhibit notable anticancer properties. The compound's structure allows it to interact with various cellular pathways involved in tumor growth and proliferation.
-
Mechanism of Action :
- Inhibition of cell proliferation in cancer cell lines.
- Induction of apoptosis through the activation of caspase pathways.
- Modulation of signaling pathways linked to cancer progression.
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Case Studies :
- A study demonstrated that a related pyrazole compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM .
- Another investigation highlighted the compound's ability to inhibit the growth of lung cancer cells via cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary data suggest effectiveness against various bacterial strains.
- In Vitro Studies :
Research Findings
Recent literature reviews have consolidated findings on the biological activities associated with pyrazole derivatives:
Comparison with Similar Compounds
Table 1: Structural Comparison of Bipyrazole Derivatives
Key Observations :
Key Observations :
- The methylsulfonyl group in the target compound likely requires sulfonation or oxidation of a thioether precursor, a step distinct from carboxamide or thioamide formation in analogs .
- High yields (75–92%) are typical for bipyrazole syntheses, suggesting scalability for the target compound if optimized .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The methylsulfonyl group’s IR signature (~1320, ~1140 cm⁻¹) would distinguish the target compound from analogs with carboxamide (–CONH₂, ~1662 cm⁻¹) or thioamide (–C(S)NH₂, ~3265 cm⁻¹) groups .
- The deshielding effect of –SO₂CH₃ may downfield-shift adjacent protons in NMR .
Pharmacological Potential
Table 4: Bioactivity Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
